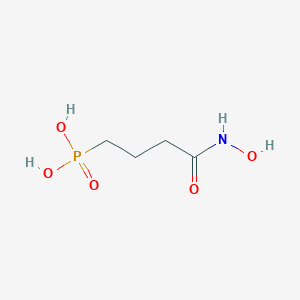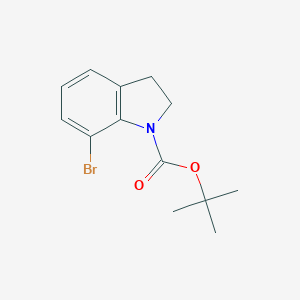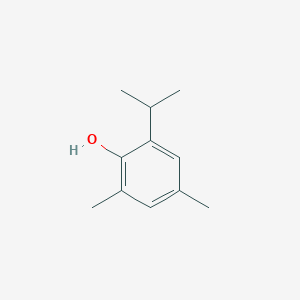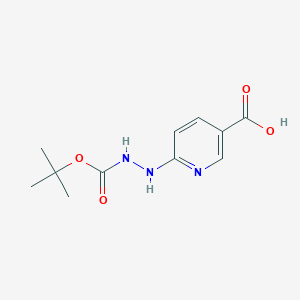
Diethyl benzylpiperazinomethylbenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzylpiperazinomethylbenzylphosphonate (DEBPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEBPP is a phosphonate-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Diethyl benzylpiperazinomethylbenzylphosphonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-tumor and antimicrobial activity. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria, this compound has been shown to inhibit cell growth and division, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl benzylpiperazinomethylbenzylphosphonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in a range of assays and experiments. However, this compound also has some limitations, including its complex synthesis process and potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Diethyl benzylpiperazinomethylbenzylphosphonate, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections, and the exploration of its applications in materials science and catalysis.
In conclusion, this compound is a phosphonate-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is complex and requires careful control of reaction conditions to obtain high yields and purity. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves the inhibition of key enzymes involved in cellular processes. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of new synthetic methods and the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections.
Métodos De Síntesis
The synthesis of Diethyl benzylpiperazinomethylbenzylphosphonate involves a multi-step process that starts with the reaction of benzylamine with diethyl phosphite to form diethyl benzylphosphonate. This intermediate is then reacted with piperazine to form diethyl benzylpiperazinomethylphosphonate. Finally, the addition of benzyl chloride to this intermediate results in the formation of this compound. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
Diethyl benzylpiperazinomethylbenzylphosphonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-tumor activity and has been investigated as a potential drug candidate for the treatment of cancer. This compound has also been studied for its antimicrobial properties and has been shown to be effective against a range of bacterial and fungal strains.
Propiedades
Número CAS |
157524-21-5 |
|---|---|
Fórmula molecular |
C23H33N2O3P |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[[4-(diethoxyphosphorylmethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C23H33N2O3P/c1-3-27-29(26,28-4-2)20-23-12-10-22(11-13-23)19-25-16-14-24(15-17-25)18-21-8-6-5-7-9-21/h5-13H,3-4,14-20H2,1-2H3 |
Clave InChI |
UYHITTYDLWDQLB-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC |
Otros números CAS |
157524-21-5 |
Sinónimos |
DBPMBP diethyl benzylpiperazinomethylbenzylphosphonate O,O-diethyl (4-(4-benzylpiperazinomethyl)benzyl)phosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)



![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)





![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
